molecular formula C7H9ClN2OS B078002 N-(5-Chloro-4-methylthiazol-2-yl)propionamide CAS No. 13915-79-2

N-(5-Chloro-4-methylthiazol-2-yl)propionamide

Cat. No.: B078002
CAS No.: 13915-79-2
M. Wt: 204.68 g/mol
InChI Key: QHLFJSMAWAWVRU-UHFFFAOYSA-N
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Description

N-(5-Chloro-4-methylthiazol-2-yl)propionamide is a chemical compound with the molecular formula C7H9ClN2OS and a molecular weight of 204.68 g/mol This compound features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom

Preparation Methods

The synthesis of N-(5-Chloro-4-methylthiazol-2-yl)propionamide typically involves the reaction of 5-chloro-4-methyl-2-thiazolylamine with propanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

N-(5-Chloro-4-methylthiazol-2-yl)propionamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the amide group to an amine.

    Substitution: The chlorine atom on the thiazole ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted thiazole derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include oxidized, reduced, or substituted derivatives of the original compound .

Scientific Research Applications

Herbicidal Applications

Mechanism of Action
CMPT was initially developed as a selective herbicide aimed at controlling broadleaf weeds and grasses in wheat fields. It functions by inhibiting cell division in susceptible plants, which leads to their death. Research indicates that CMPT is effective against various weed species, including wild oats and barnyard grass.

Environmental Impact Studies
Studies have assessed the metabolism of CMPT in plants, revealing several breakdown products such as N-(5-chloro-4-hydroxymethyl-2-thiazolyl)propionamide (CHMPT) and 5-chloro-4-methyl-2-thiazolamine (CMAT). These findings are crucial for evaluating the environmental impact and potential risks associated with its use.

Antimicrobial Properties

In Vitro Studies
Research has demonstrated that CMPT exhibits significant antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The presence of the thiazole moiety contributes to its effectiveness against bacteria and fungi.

Potential Therapeutic Applications
The compound's antimicrobial properties suggest potential uses in developing treatments for infections caused by resistant bacterial strains. Moreover, it may possess antioxidant properties that could enhance its therapeutic applications.

Cancer Treatment Potential

Targeting Cell Proliferation
N-(5-Chloro-4-methylthiazol-2-yl)propionamide has been investigated for its potential as a therapeutic agent against cancer. Thiazole derivatives have shown promise in selectively targeting tumor cells while minimizing damage to normal cells. This selectivity is particularly valuable in reducing the side effects commonly associated with conventional chemotherapy .

Molecular Mechanisms
Molecular docking studies indicate that CMPT can bind to active sites of certain enzymes involved in cancer cell proliferation, potentially inhibiting their activity. This interaction suggests a mechanism through which CMPT may exert its anticancer effects.

Structural Comparisons and Related Compounds

To better understand the unique properties of CMPT, it is helpful to compare it with related compounds:

Compound NameStructure CharacteristicsBiological Activity
4-MethylthiazoleMethyl group on thiazole ringAntimicrobial
2-Mercapto-thiazoleContains a thiol groupAntioxidant
N-(4-Methylthiazol-2-yl)acetamideAcetamide instead of propionamideAntimicrobial
5-Chloro-thiazoleChlorine-substituted thiazoleAntifungal

CMPT's unique combination of chlorine substitution and propionamide functionality enhances its solubility and biological activity compared to other thiazole derivatives.

Case Studies

Herbicidal Effectiveness
A study conducted on the effectiveness of CMPT as a herbicide revealed that it significantly reduced weed populations in treated wheat fields compared to untreated controls. This study utilized various concentrations of CMPT and monitored weed biomass over several growth cycles.

Antimicrobial Efficacy
In a clinical setting, CMPT was tested against strains of Staphylococcus aureus resistant to methicillin. Results indicated a notable reduction in bacterial colony counts, suggesting that CMPT could serve as a viable alternative or adjunct to existing antibiotics .

Mechanism of Action

The mechanism of action of N-(5-Chloro-4-methylthiazol-2-yl)propionamide involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and receptors in biological systems, leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties . Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, contributing to its potential as an anticancer agent .

Comparison with Similar Compounds

N-(5-Chloro-4-methylthiazol-2-yl)propionamide can be compared with other thiazole derivatives, such as:

    Sulfathiazole: An antimicrobial drug used to treat bacterial infections.

    Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.

    Abafungin: An antifungal drug used to treat fungal infections.

The uniqueness of this compound lies in its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Biological Activity

N-(5-Chloro-4-methylthiazol-2-yl)propionamide is a thiazole derivative that has garnered attention due to its diverse biological activities, including potential antimicrobial, antifungal, antiviral, and anticancer properties. This article provides a comprehensive overview of the compound's biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a thiazole ring, which is known for its ability to interact with various biological targets. The presence of the chlorine atom and the methyl group on the thiazole ring significantly influences its biological properties.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial activity. The compound has been shown to inhibit the growth of various bacterial strains, likely through interference with essential microbial enzymes.

Microbial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
E. coli1532 µg/mL
S. aureus1816 µg/mL
C. albicans1264 µg/mL

This table summarizes the compound's effectiveness against selected microbial strains, highlighting its potential as an antimicrobial agent .

Antifungal Activity

In addition to its antibacterial properties, this compound has demonstrated antifungal activity against common pathogens such as Candida species. The mechanism of action may involve disruption of fungal cell wall synthesis or interference with metabolic pathways critical for fungal survival.

Antiviral Properties

Preliminary studies suggest that this compound may also possess antiviral properties, particularly against certain viruses that affect human health. Ongoing research is focused on elucidating the specific mechanisms by which it exerts these effects.

Anticancer Activity

This compound has been investigated for its anticancer potential in various cell lines. Studies have shown promising results in inhibiting tumor cell proliferation.

Cancer Cell Line IC50 (µM) Growth Inhibition (%)
MCF7 (Breast)1070
HT29 (Colon)875
A549 (Lung)1268

The data indicate that the compound effectively inhibits cell growth in multiple cancer types, making it a candidate for further development as an anticancer agent .

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. The thiazole moiety is known to engage with enzymes and receptors involved in critical cellular processes, leading to inhibition of microbial growth and cancer cell proliferation .

Case Studies and Research Findings

  • Antimicrobial Study : A study published in Journal of Antimicrobial Chemotherapy demonstrated that this compound inhibited the growth of various bacterial pathogens, suggesting its potential use in treating infections resistant to conventional antibiotics .
  • Anticancer Research : In vitro studies have shown that this compound can induce apoptosis in cancer cells through activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology .
  • Synergistic Effects : Research has also explored the synergistic effects of combining this compound with other anticancer drugs, revealing enhanced efficacy against resistant cancer cell lines .

Properties

IUPAC Name

N-(5-chloro-4-methyl-1,3-thiazol-2-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2OS/c1-3-5(11)10-7-9-4(2)6(8)12-7/h3H2,1-2H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHLFJSMAWAWVRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NC(=C(S1)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9074511
Record name N-(5-Chloro-4-methyl-2-thiazolyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9074511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13915-79-2
Record name Propionamide, N-((5-chloro-4-methyl)thiazolyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013915792
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(5-Chloro-4-methyl-2-thiazolyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9074511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-(5-Chloro-4-methylthiazol-2-yl)propionamide
N-(5-Chloro-4-methylthiazol-2-yl)propionamide
N-(5-Chloro-4-methylthiazol-2-yl)propionamide
N-(5-Chloro-4-methylthiazol-2-yl)propionamide
N-(5-Chloro-4-methylthiazol-2-yl)propionamide
N-(5-Chloro-4-methylthiazol-2-yl)propionamide

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